3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-fluorobenzyl)propanamide
Description
Properties
IUPAC Name |
3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl)-N-[(2-fluorophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3OS/c19-15-4-2-1-3-13(15)9-20-17(23)8-7-14-11-24-18-21-16(10-22(14)18)12-5-6-12/h1-4,10-12H,5-9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUMJSXPCYDNNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=CSC3=N2)CCC(=O)NCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-fluorobenzyl)propanamide typically involves the reaction of thiourea, acetone, and 2-fluorobenzyl bromide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-fluorobenzyl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-fluorobenzyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as photoluminescent materials
Mechanism of Action
The mechanism of action of 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-fluorobenzyl)propanamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole
- 3-methyl-6-(3,4,5-trifluorophenyl)imidazo[2,1-b]thiazole
Uniqueness
3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-fluorobenzyl)propanamide is unique due to its specific structural features, such as the cyclopropyl group and the 2-fluorobenzyl moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-fluorobenzyl)propanamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazo[2,1-b]thiazole ring, which is known for its diverse biological activities. The presence of the cyclopropyl group and the fluorobenzyl moiety enhances its potential to interact with various biological targets.
- Molecular Formula : C₁₅H₁₈N₄OS
- Molecular Weight : 326.4 g/mol
The biological activity of 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-fluorobenzyl)propanamide primarily involves:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer pathways. Similar compounds have shown efficacy against FLT3-dependent acute myeloid leukemia (AML) cells by inhibiting the FLT3 kinase activity, leading to reduced cell proliferation and increased apoptosis .
- Receptor Modulation : The imidazo[2,1-b]thiazole scaffold is known to interact with various receptors. This interaction could modulate signaling pathways that are crucial for cell survival and proliferation.
Anticancer Activity
Research has indicated that derivatives of imidazo[2,1-b]thiazole exhibit significant cytotoxicity against various cancer cell lines. For instance:
- A study demonstrated that similar compounds displayed potent activity against AML cell lines with IC₅₀ values in the low micromolar range (e.g., 0.002 μM for some derivatives) .
- Another investigation into imidazo[2,1-b]thiazole derivatives showed promising results against human breast cancer cell lines (MDA-MB-231) and liver cancer cells (HepG2), suggesting broad-spectrum anticancer potential .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the side chains significantly affect the biological activity of these compounds. For example:
| Compound | Side Chain Modification | IC₅₀ (μM) |
|---|---|---|
| A | N-(2-fluorobenzyl) | 0.005 |
| B | N-(pyridin-2-ylmethyl) | 0.008 |
| C | N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl) | 0.012 |
These findings underscore the importance of specific functional groups in enhancing the potency of these compounds against cancer cells.
Case Studies
Several case studies have explored the therapeutic applications of imidazo[2,1-b]thiazole derivatives:
- Acute Myeloid Leukemia (AML) :
- Breast Cancer :
Q & A
Q. What are the recommended synthetic routes for 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-fluorobenzyl)propanamide, and how is purity ensured?
Methodological Answer: The synthesis of imidazo[2,1-b]thiazole derivatives typically involves multi-step reactions. For example, the imidazo[2,1-b]thiazole core is synthesized via cyclization of thiazole precursors with α-haloketones, followed by functionalization at the 3-position. The 2-fluorobenzyl group is introduced via amide coupling using reagents like EDCI/HOBt. Purity is validated using HPLC (≥98% purity) and spectral techniques such as -NMR and -NMR to confirm structural integrity .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : - and -NMR to confirm substituent positions and cyclopropane ring integrity. For example, cyclopropyl protons typically appear as multiplet signals at δ 0.5–2.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] peaks).
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Storage : Tightly sealed containers in dry, ventilated areas at 2–8°C. Electrostatic discharge precautions are critical due to the compound’s heterocyclic structure .
Advanced Research Questions
Q. How is the cytotoxicity of this compound evaluated against cancer cell lines, and what metrics are used?
Methodological Answer:
- Cell Lines : Human cancer cell lines (e.g., MDA-MB-231, HepG2) are cultured in DMEM with 10% FBS.
- Assay Protocol : Cells are treated with the compound at varying concentrations (e.g., 0.1–100 µM) for 48–72 hours. Viability is measured via MTT assay, and IC values are calculated using nonlinear regression (e.g., GraphPad Prism). For example, analogs of this compound show IC values of 1.4 µM against MDA-MB-231, outperforming sorafenib (IC = 5.2 µM) .
Q. What molecular targets or pathways are implicated in its biological activity?
Methodological Answer:
- Kinase Inhibition : Imidazo[2,1-b]thiazoles often target kinases like VEGFR2. In vitro kinase assays (e.g., ADP-Glo™) measure inhibitory rates at 20 µM (e.g., 5.72% inhibition for VEGFR2) .
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding poses in kinase active sites. Substituents like the 2-fluorobenzyl group enhance hydrophobic interactions .
Q. How do structural modifications (e.g., substituent changes) influence its pharmacological profile?
Methodological Answer:
Q. How can contradictions in activity data across studies be resolved?
Methodological Answer:
- Reproducibility Checks : Validate assay conditions (e.g., cell passage number, serum batch).
- Metabolic Stability : Assess compound stability in cell media (e.g., LC-MS to detect degradation products).
- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended targets .
Q. What computational methods are used to predict its pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME or ADMETlab2.0 estimate logP (lipophilicity), aqueous solubility, and CYP450 interactions. For example, the fluorobenzyl group reduces logP, enhancing solubility .
- Molecular Dynamics (MD) : Simulations (AMBER or GROMACS) assess binding mode stability over 100 ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
